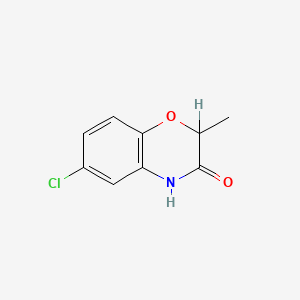

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOCBXKZDZRPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973499 | |

| Record name | 6-Chloro-2-methyl-2H-1,4-benzoxazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5791-00-4 | |

| Record name | 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005791004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-methyl-2H-1,4-benzoxazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one. The information is compiled from various chemical suppliers and databases to serve as a foundational resource for its application in research and development.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure incorporates a chlorinated benzoxazine core with a methyl substituent, which influences its reactivity and physical characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 5791-00-4 | [1][2] |

| Molecular Formula | C₉H₈ClNO₂ | [1][2] |

| Molecular Weight | 197.62 g/mol | [1][2] |

| Appearance | White to light yellow to light orange powder to crystal | [2][3] |

| Melting Point | 172.0 to 176.0 °C | [3] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Purity | >98.0% (GC) | [3] |

Note: "N/A" indicates that the data was not available in the searched sources. Boiling point and specific solubility data have not been reported.

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for crystalline organic solids are applicable.

3.1. Melting Point Determination

The melting point can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

-

3.2. Solubility Assessment

A qualitative solubility assessment can be performed to determine suitable solvents for reactions, purification, and analysis.

-

Procedure:

-

Add approximately 10-20 mg of the compound to a small test tube.

-

Add 1 mL of a selected solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) to the test tube.

-

Agitate the mixture at room temperature and observe for dissolution.

-

If the compound does not dissolve, gentle heating may be applied.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

-

3.3. Spectroscopic Analysis

Standard sample preparation techniques for NMR and IR spectroscopy should be followed.

-

¹H and ¹³C NMR Spectroscopy: A sample (5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Infrared (IR) Spectroscopy: A small amount of the solid sample can be analyzed using an ATR-FTIR spectrometer. Alternatively, a KBr pellet can be prepared by mixing the compound with dry potassium bromide and pressing it into a thin disk.

Synthetic Workflow

While a specific, detailed synthesis protocol for this compound is not provided in the search results, a general synthetic pathway for 1,4-benzoxazin-3-one derivatives involves the cyclization of an appropriate precursor. A plausible workflow for its synthesis is outlined below. The synthesis of the related compound, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, involves the reaction of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in DMF[4]. A similar approach could likely be adapted for the synthesis of the methylated analog.

This guide serves as a starting point for researchers working with this compound. It is recommended that users independently verify the physical properties and develop specific protocols tailored to their experimental needs.

References

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound of significant interest in the fields of agrochemicals and pharmaceuticals. As a derivative of the 1,4-benzoxazin-3-one core, it is recognized for its potent herbicidal properties and serves as a versatile intermediate in the synthesis of various bioactive molecules.[1] This technical guide provides a comprehensive overview of its known chemical and physical properties, alongside available information on its biological activities. Due to the limited availability of public-domain experimental data, this guide also draws upon information from the closely related compound, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, to provide a broader context for its chemical behavior.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClNO₂ | [2] |

| Molecular Weight | 197.62 g/mol | [2] |

| CAS Number | 5791-00-4 | [2] |

| Appearance | White to light yellow to light orange powder to crystal | [2] |

| Melting Point | 172.0 to 176.0 °C | |

| Purity | >98.0% (GC) | |

| Solubility | Data not available. | |

| Boiling Point | Data not available. | |

| Storage | Room temperature, dry | [2] |

Spectral Data

Detailed spectral data for this compound are not widely available in the public domain. Commercial suppliers indicate that the infrared spectrum conforms to the expected structure, but the actual spectra are not provided.[2] For the closely related unmethylated analog, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, GC-MS and vapor phase IR data are available through databases like PubChem.[3] Researchers should expect characteristic IR peaks for the amide C=O stretch, C-N stretch, C-O-C stretch, and aromatic C-H and C=C bands. In the ¹H NMR spectrum, signals corresponding to the methyl group, the methine proton at the 2-position, and the aromatic protons would be expected. The ¹³C NMR would show distinct signals for the carbonyl carbon, the carbons of the aromatic ring, the methine carbon, and the methyl carbon.

Synthesis

Synthesis of the Unmethylated Analog: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

A common method involves the cyclization of an N-substituted chloroacetamide derivative.

Experimental Protocol:

To a 25 ml round-bottomed flask equipped with a reflux condenser, 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (20 ml) are added. The resulting mixture is heated under reflux for 90 minutes. After this period, the reaction mixture is poured into 80 g of water and stirred for 15 minutes. The mixture is then extracted with ethyl acetate (2 x 20 ml). The combined ethyl acetate extracts are washed with saturated brine (10 ml). After drying over Na₂SO₄, the solvent is removed under vacuum to yield a colorless solid.[4]

To synthesize the methylated target compound, a plausible approach would involve the reaction of 2-amino-4-chlorophenol with a 2-halopropionyl halide, followed by intramolecular cyclization.

Biological Activity

This compound is primarily recognized for its biological activity in two main areas:

Herbicidal Activity

This compound is described as a potent herbicide that effectively controls unwanted plant growth while showing selectivity that minimizes harm to certain crops, making it valuable for agricultural applications.[1] The benzoxazinone core is a known herbicidal scaffold, and derivatives are often investigated for their ability to inhibit plant-specific biochemical pathways.[5] The precise mechanism of action for this specific compound is not detailed in the available literature, but many herbicides with similar structures act by inhibiting key enzymes in amino acid biosynthesis or photosynthesis.

Antifungal Activity

Studies on a series of 1,4-benzoxazin-3-one derivatives have demonstrated that compounds featuring a 6-chloro substituent exhibit significant antifungal activity against various plant pathogenic fungi.[1][6] The introduction of a methyl group on the benzoxazinone skeleton has been shown to modulate this activity. For instance, in a study of acylhydrazone derivatives of 1,4-benzoxazin-3-ones, compounds with a 6-chloro substituent showed excellent bioactivity against G. zeae, C. wilt, P. sasakii, and P. infestans.[6] While specific EC₅₀ values for the title compound are not provided in this study, the findings suggest its potential as an antifungal agent.

The general mechanism of action for antifungal benzoxazinones can involve disruption of the fungal cell membrane, inhibition of key enzymes, or interference with metabolic pathways.

Applications in Drug Development

Beyond its agrochemical uses, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals.[1] Its stable and reactive nature allows for diverse synthetic modifications, making it a useful building block for creating more complex bioactive molecules. The benzoxazinone scaffold is present in a number of compounds explored for various therapeutic targets.

Safety and Handling

Based on available information, this compound is classified as harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. It should be stored at room temperature in a dry environment.[2]

Conclusion

This compound is a compound with established utility in agriculture as a herbicide and potential applications in medicinal chemistry as a synthetic intermediate and a lead structure for the development of antifungal agents. While a comprehensive public dataset of its chemical properties, including detailed spectral and reaction data, is currently limited, the information available from its structural class and unmethylated analog provides a solid foundation for its further investigation and application. Future research disclosing detailed synthetic protocols, full spectral characterization, and in-depth mechanistic studies of its biological activities would be of great value to the scientific community.

References

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 4. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. znaturforsch.com [znaturforsch.com]

Spectroscopic and Structural Analysis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of reported data for the structurally analogous compound, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, and predicted spectroscopic values for the target molecule. This approach allows for a scientifically grounded estimation of its spectral properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

The introduction of a methyl group at the C-2 position of the 1,4-benzoxazin-3(4H)-one core is expected to induce predictable shifts in the spectroscopic data. The following tables summarize the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | Singlet | 1H | N-H |

| ~7.0-7.2 | Multiplet | 3H | Aromatic protons |

| ~4.7 | Quartet | 1H | C(2)-H |

| ~1.5 | Doublet | 3H | C(2)-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~142 | Aromatic C-O |

| ~129 | Aromatic C-Cl |

| ~125 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~117 | Aromatic C-N |

| ~116 | Aromatic C-H |

| ~75 | C(2) |

| ~20 | C(2)-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O (Amide) Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-O-C (Asymmetric) Stretch |

| ~1050 | Strong | C-O-C (Symmetric) Stretch |

| ~820 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 197/199 | [M]⁺ (Molecular Ion, ~3:1 ratio) |

| 182/184 | [M-CH₃]⁺ |

| 154/156 | [M-C₂H₃O]⁺ |

| 126 | [M-C₂H₃OCl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Obtain the mass spectrum, ensuring a mass range that includes the expected molecular ion peak.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.

An In-depth Technical Guide to the NMR Spectroscopy of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework is a common scaffold in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such organic compounds. This guide provides a detailed overview of the NMR spectroscopic data for this compound, including tabulated spectral data, experimental protocols for its synthesis, and a visual representation of its structure.

Molecular Structure and Atom Numbering

The structural formula of this compound with the standard atom numbering for NMR signal assignment is presented below. This numbering is crucial for correlating the spectral data to the specific protons and carbons in the molecule.

An In-depth Technical Guide to the Mass Spectrometry of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible electron ionization (EI) fragmentation pathway, presents key mass-to-charge ratio (m/z) data in a structured format, and provides detailed experimental protocols for its analysis.

Introduction

This compound belongs to the benzoxazinone class of compounds, which are known for their diverse biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such novel molecules. Understanding the fragmentation behavior of this compound underpins its identification in complex matrices and aids in the interpretation of metabolic studies. This guide focuses on the predicted fragmentation pattern under electron ionization (EI), a common ionization technique for small, volatile molecules.

Predicted Electron Ionization Mass Spectrometry and Fragmentation Pathway

Upon electron ionization, this compound is expected to form a molecular ion ([M]+•) with a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass. Due to the presence of a chlorine atom, a characteristic isotopic pattern ([M+2]+•) with an intensity of approximately one-third of the molecular ion peak is anticipated. The subsequent fragmentation is likely to proceed through a series of characteristic losses of neutral fragments, driven by the stability of the resulting ions.

The proposed fragmentation pathway involves initial cleavages around the heterocyclic ring, including the loss of a methyl radical, carbon monoxide, and subsequent ring fissions. The chloro-substituted benzene ring is expected to influence the fragmentation, leading to characteristic ions.

Quantitative Data Presentation

The following table summarizes the predicted key ions and their corresponding structures in the electron ionization mass spectrum of this compound. The m/z values are given for the most abundant isotope of chlorine (35Cl), with the expected isotopic peak for 37Cl in parentheses.

| m/z (35Cl/37Cl) | Proposed Fragment Ion | Neutral Loss | Proposed Structure |

| 197/199 | [C₉H₈ClNO₂]⁺˙ | - | Molecular Ion |

| 182/184 | [C₈H₅ClNO₂]⁺ | •CH₃ | Loss of a methyl radical |

| 169/171 | [C₈H₈ClNO]⁺˙ | CO | Loss of carbon monoxide |

| 154/156 | [C₇H₅ClNO]⁺˙ | CO, •CH₃ | Subsequent loss of a methyl radical from m/z 169/171 |

| 111/113 | [C₆H₄Cl]⁺ | CO, CO, •CH₃ | Loss of carbon monoxide from m/z 154/156 |

| 105 | [C₇H₅O]⁺ | Cl• | Loss of a chlorine radical from m/z 154 |

Experimental Protocols

A standard protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

4.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol, acetonitrile, or ethyl acetate.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Matrix: For analysis of the compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference. The final extract should be reconstituted in a solvent compatible with the GC-MS system.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes.

Conclusion

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pathway and associated mass spectral data serve as a valuable reference for its identification and structural characterization. The provided experimental protocol offers a starting point for developing robust analytical methods for this compound. Further studies employing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would be beneficial to confirm the proposed fragmentation mechanisms and provide even greater structural detail.

Unraveling the Dual-Faceted Mechanism of Action of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a versatile heterocyclic compound with significant applications in both the pharmaceutical and agricultural sectors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biological activities, supported by available data, experimental methodologies, and visual representations of its operational pathways.

Introduction

This compound is a synthetic compound belonging to the benzoxazinone class. Its utility is twofold: it serves as a critical building block in the synthesis of pharmaceutical agents and is recognized for its inherent biological activities, particularly as a herbicide.[1] This guide will dissect the two primary mechanisms associated with this compound: its indirect pharmacological role as a precursor to the prostaglandin analog Travoprost, and its direct herbicidal action, potentially mediated through the inhibition of histone deacetylases (HDACs).

Pharmaceutical Relevance: An Intermediate in the Synthesis of Travoprost

One of the most significant applications of this compound is its role as a key intermediate in the multi-step synthesis of Travoprost. Travoprost is a potent prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.[2]

Mechanism of Action of Travoprost

Travoprost itself is a prodrug that, after topical administration to the eye, is hydrolyzed by esterases in the cornea to its biologically active free acid. This active form is a selective agonist for the prostaglandin F (FP) receptor.[2] Activation of the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye. This enhanced outflow reduces intraocular pressure, the primary risk factor for glaucomatous optic nerve damage.

Diagram: Travoprost Synthesis and Mechanism of Action

Caption: Synthesis of Travoprost and its mechanism of action.

Experimental Protocol: Synthesis of Travoprost

While specific, proprietary industrial synthesis protocols are not publicly available, patent literature outlines the general synthetic route. The synthesis of Travoprost from intermediates derived from this compound involves multiple complex organic chemistry reactions. A generalized workflow is described below.

Generalized Synthetic Workflow:

-

Core Modification: The benzoxazinone core of this compound undergoes a series of reactions to introduce the necessary functional groups for building the prostaglandin side chains. This may involve ring opening, functional group interconversions, and stereoselective reactions.

-

Side-Chain Elaboration: The two side chains characteristic of prostaglandins are constructed and attached to the modified core structure. These steps often employ advanced synthetic methodologies such as Wittig or Horner-Wadsworth-Emmons reactions to form the carbon-carbon double bonds with the correct stereochemistry.

-

Functional Group Manipulation and Purification: Throughout the synthesis, protecting groups are used to mask reactive functional groups, and are subsequently removed. Each intermediate is typically purified using techniques like column chromatography.

-

Final Esterification: The final step involves the esterification of the free acid form of the prostaglandin with isopropyl alcohol to yield Travoprost.

Diagram: Generalized Experimental Workflow for Travoprost Synthesis

References

The Multifaceted Biological Activities of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 1,4-benzoxazin-3-one, particularly its 6-chloro-2-methyl substituted derivatives, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current scientific literature, focusing on the antifungal, antibacterial, anticancer, and antiplatelet properties of these compounds. Detailed experimental methodologies for key biological assays are provided, alongside a quantitative summary of the reported activities and a visual representation of the implicated signaling pathways.

Antifungal Activity

Derivatives of 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one have shown significant promise as antifungal agents against a variety of phytopathogenic fungi. The introduction of an acylhydrazone moiety to the 1,4-benzoxazin-3-one skeleton has been a particularly fruitful strategy in enhancing antifungal efficacy.

Quantitative Antifungal Data

The following table summarizes the in vitro antifungal activity of selected 6-chloro-1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. The data is presented as the half-maximal effective concentration (EC50) in μg/mL.

| Compound ID | Substituent on Acylhydrazone | Gibberella zeae (EC50 μg/mL) | Pellicularia sasakii (EC50 μg/mL) | Phytophthora infestans (EC50 μg/mL) | Capsicum wilt (EC50 μg/mL) | Reference |

| 5o | 4-Fluorophenyl | 23.17 | - | - | - | [1] |

| 5p | 2,4-Dichlorophenyl | - | - | - | 26.76 | [1] |

| 5q | 4-Chlorophenyl | - | 26.66 | - | - | [1] |

| 5s | 4-Methylphenyl | - | - | 15.37 | - | [1] |

| Hymexazol | Positive Control | 40.51 | 32.77 | 18.35 | >50 | [1] |

| Carbendazim | Positive Control | - | - | 34.41 | - | [1] |

Note: A lower EC50 value indicates higher antifungal activity.

Experimental Protocol: Mycelial Growth Inhibition Assay

This method is widely used to assess the in vitro antifungal activity of chemical compounds.

1. Fungal Strains and Culture:

-

The test fungi (e.g., Gibberella zeae, Pellicularia sasakii) are cultured on potato dextrose agar (PDA) plates at 25°C.

2. Preparation of Test Compound Solutions:

-

The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

-

Serial dilutions of the stock solution are made with sterile distilled water containing a small percentage of a surfactant like Tween 80 to ensure miscibility.

3. Assay Procedure:

-

A specified volume of the test compound solution at various concentrations is mixed with molten PDA medium and poured into sterile Petri dishes.

-

The final concentration of the solvent in the medium should be kept constant and at a level that does not affect fungal growth.

-

A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed at the center of the agar plate.

-

Plates with PDA and solvent serve as a negative control, while plates containing a known fungicide (e.g., Hymexazol) act as a positive control.

4. Incubation and Data Collection:

-

The inoculated plates are incubated at a constant temperature (e.g., 25°C) for a period sufficient for the fungal growth in the control plates to nearly cover the plate.

-

The diameter of the fungal colony is measured in two perpendicular directions.

5. Calculation of Inhibition Rate:

-

The percentage of mycelial growth inhibition is calculated using the following formula:

where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

6. Determination of EC50:

-

The EC50 value, which is the concentration of the compound that inhibits fungal growth by 50%, is determined by probit analysis of the inhibition rates at different concentrations.

Experimental Workflow: Mycelial Growth Inhibition Assay

Caption: Workflow for the mycelial growth inhibition assay.

Antibacterial Activity

Certain derivatives of 7-chloro-2-methyl-4H-benzo[d][2][3]-oxazin-4-one, a structurally related compound, have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Quantitative Antibacterial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values in mg/mL for synthesized benzoxazinone and quinazolinone derivatives.[4]

| Compound | Klebsiella pneumonia (MIC mg/mL) | Staphylococcus aureus (MIC mg/mL) | Pseudomonas aeruginosa (MIC mg/mL) | Reference |

| 7-Chloro-2-methyl-4H-benzo[d][2][3]-oxazin-4-one | 6 | 9 | 9 | [4] |

| 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one | 6 | 6 | 6 | [4] |

Note: A lower MIC value indicates stronger antibacterial activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Bacterial Strains and Media:

-

The bacterial strains to be tested (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

2. Preparation of Inoculum:

-

A few colonies of the test bacterium are inoculated into fresh broth and incubated until the culture reaches the logarithmic growth phase, typically equivalent to a 0.5 McFarland turbidity standard.

-

The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

3. Preparation of Test Compound Dilutions:

-

The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

A series of two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using the broth medium.

4. Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.

-

A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included on each plate.

-

The plates are incubated at 37°C for 18-24 hours.

5. Determination of MIC:

-

After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for the broth microdilution assay to determine MIC.

Anticancer Activity

Benzoxazinone derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. Some derivatives have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected benzoxazinone derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |

| 15d (a 3H-quinazolin-4-one derivative) | HT-29 (Colon) | ~20 | [5] |

| 15d (a 3H-quinazolin-4-one derivative) | SW620 (Colon) | ~20 | [5] |

| A benzoxazinone derivative | SK-RC-42 (Renal) | Dose-dependent inhibition | [6] |

| A benzoxazinone derivative | SGC7901 (Gastric) | Dose-dependent inhibition | [6] |

| A benzoxazinone derivative | A549 (Lung) | Dose-dependent inhibition | [6] |

| c5 (a 1,2,3-triazole derivative) | Huh-7 (Liver) | 28.48 | [7] |

| c14 (a 1,2,3-triazole derivative) | Huh-7 (Liver) | 32.60 | [7] |

| c16 (a 1,2,3-triazole derivative) | Huh-7 (Liver) | 31.87 | [7] |

| c18 (a 1,2,3-triazole derivative) | Huh-7 (Liver) | 19.05 | [7] |

Note: A lower IC50 value indicates greater cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., HT-29, SW620) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

-

The test compounds are dissolved in DMSO to make stock solutions.

-

Serial dilutions of the compounds are prepared in the culture medium.

-

The medium from the seeded plates is replaced with the medium containing different concentrations of the test compounds.

-

A control group with vehicle (DMSO) and a blank group (medium only) are included.

-

The plates are incubated for a specific period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

-

After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

-

The plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Calculation of Cell Viability and IC50:

-

The percentage of cell viability is calculated relative to the control group.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of benzoxazinone derivatives are often attributed to their ability to modulate critical signaling pathways that regulate cell survival and apoptosis.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival. Its overactivation is a common feature in many cancers. Some benzoxazinone derivatives may exert their anticancer effects by inhibiting key components of this pathway.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage. Activation of p53 can lead to the upregulation of pro-apoptotic proteins and the activation of caspases, the executioners of apoptosis.

Caption: p53-mediated intrinsic apoptosis pathway.

Platelet Aggregation Inhibitory Activity

Certain 2H-benzo[b][2][8]oxazin-3(4H)-one derivatives have been identified as inhibitors of platelet aggregation induced by adenosine 5'-diphosphate (ADP).[9] This suggests their potential application in the development of antithrombotic agents.

Quantitative Platelet Aggregation Inhibition Data

The following table shows the IC50 values for the inhibition of ADP-induced platelet aggregation by synthesized benzoxazinone derivatives.[9]

| Compound ID | IC50 (μmol/L) | Reference |

| 7a | 10.14 | [9] |

| 7b | 12.35 | [9] |

| 7c | 15.62 | [9] |

| 7d | 18.83 | [9] |

| 7e | 11.78 | [9] |

| 7f | 14.21 | [9] |

| 7g | 16.54 | [9] |

| Ticlopidine | 3.18 | [9] |

| Aspirin | 6.07 | [9] |

Note: A lower IC50 value indicates more potent inhibition of platelet aggregation.

Experimental Protocol: Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the clumping of platelets in vitro.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes. The supernatant is the PRP.

-

The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP, which serves as a blank.

2. Platelet Count Adjustment:

-

The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.

3. Aggregation Measurement:

-

The assay is performed using a platelet aggregometer.

-

A sample of PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C.

-

The test compound at various concentrations or a vehicle control is added to the PRP and incubated for a few minutes.

-

An aggregating agent, such as ADP, is added to induce platelet aggregation.

-

The change in light transmittance through the sample is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

4. Data Analysis:

-

The maximum percentage of aggregation is recorded.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to the control.

-

The IC50 value is determined from the dose-response curve.

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The evidence presented in this guide highlights their potential as lead structures for the development of new antifungal, antibacterial, anticancer, and antithrombotic agents. The detailed experimental protocols and compiled quantitative data provide a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of these potent molecules. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, will be crucial in advancing these compounds towards clinical applications.

References

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Cas 7033-50-3,6-chloro-2-methyl-4H-3,1-benzoxazin-4-one | lookchem [lookchem.com]

- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Herbicidal Potential of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicidal properties of the synthetic compound 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one. While specific quantitative efficacy data for this particular molecule is not extensively available in public domain literature, this document synthesizes the existing knowledge on the broader class of benzoxazinone herbicides, offering insights into their mechanism of action, experimental evaluation, and potential for agricultural applications.

Introduction to Benzoxazinone Herbicides

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in agricultural science for their potent herbicidal activity.[1] Naturally occurring benzoxazinoids are produced by various plants as allelochemicals, playing a crucial role in defense against herbivores and competing plants.[2][3] Inspired by these natural defense mechanisms, synthetic derivatives, including this compound, have been developed and investigated for their potential as selective herbicides for crop protection.[1] The introduction of a chlorine atom at the 6-position of the benzoxazinone ring has been noted to enhance phytotoxic effects in several studies.

Physicochemical Properties

While detailed experimental data for the target compound is limited, its basic physicochemical properties can be predicted or are available in chemical databases.

| Property | Value |

| Molecular Formula | C₉H₈ClNO₂ |

| Molecular Weight | 197.62 g/mol |

| Appearance | Solid (predicted) |

| IUPAC Name | This compound |

Herbicidal Efficacy (Comparative Data)

Table 1: Antifungal EC₅₀ Values for 6-Chloro-1,4-benzoxazin-3-one Derivatives with an Acylhydrazone Moiety

| Compound ID | Target Fungi | EC₅₀ (µg/mL) |

| 5o | G. zeae | 23.17 |

| 5p | C. wilt | 26.76 |

| 5q | P. sasakii | 26.66 |

| 5s | P. infestans | 15.37 |

Source: Adapted from a study on the antifungal activity of 1,4-benzoxazin-3-one derivatives. While not a direct measure of herbicidal activity, antifungal and herbicidal properties can sometimes be correlated.

Mechanism of Action

The precise molecular target and signaling pathway of this compound have not been definitively elucidated. However, research on the broader class of benzoxazinoids suggests several potential mechanisms of action.

One proposed mechanism is the inhibition of histone deacetylases (HDACs) .[4] HDACs are crucial enzymes involved in the regulation of gene expression. Their inhibition can lead to widespread changes in transcription, ultimately disrupting normal plant growth and development.

Another key aspect of benzoxazinoid bioactivity is their role as allelochemicals . In nature, these compounds are stored in plants as inactive glucosides. Upon tissue damage, glucosidases cleave the sugar moiety, releasing the unstable and phytotoxic aglycone. This aglycone can then interfere with various physiological processes in neighboring plants. It is plausible that synthetic benzoxazinones like the target compound mimic this activity.

The diagram below illustrates a generalized signaling pathway for the herbicidal action of benzoxazinones, integrating the potential inhibition of HDAC and the downstream consequences.

Caption: Generalized signaling pathway for the herbicidal action of benzoxazinones.

Experimental Protocols

The evaluation of the herbicidal properties of compounds like this compound typically involves a series of standardized bioassays.

In Vitro Seed Germination and Seedling Growth Assay

This fundamental assay provides initial data on the phytotoxicity of a compound.

Objective: To determine the effect of the test compound on the germination and early growth of target weed and crop species.

Materials:

-

Test compound (this compound)

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., Zea mays, Triticum aestivum)

-

Petri dishes with filter paper

-

Solvent for the test compound (e.g., acetone, DMSO)

-

Distilled water

-

Growth chamber with controlled temperature and light conditions

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a series of dilutions of the test compound in distilled water to achieve the desired test concentrations. A solvent control should also be prepared.

-

Place a sterile filter paper in each Petri dish.

-

Evenly moisten each filter paper with a specific volume of the respective test solution or control.

-

Place a predetermined number of seeds of a single plant species onto the filter paper in each Petri dish.

-

Seal the Petri dishes and place them in a growth chamber under optimal conditions for germination and growth.

-

After a defined period (e.g., 7-14 days), record the germination percentage, root length, and shoot length for each treatment.

-

Calculate the percentage of inhibition for each parameter relative to the control.

-

Use the data to determine the IC₅₀ or EC₅₀ values.

Whole-Plant Pot Assay (Post-emergence)

This assay evaluates the efficacy of the herbicide when applied to established plants.

Objective: To assess the post-emergence herbicidal activity of the test compound on whole plants.

Materials:

-

Test compound formulated for spraying (e.g., with surfactants)

-

Pots filled with a suitable soil mix

-

Seedlings of target weed and crop species at a specific growth stage (e.g., 2-4 leaf stage)

-

Greenhouse or controlled environment chamber

-

Laboratory spray chamber

Procedure:

-

Sow seeds of the target species in pots and grow them in a greenhouse to the desired growth stage.

-

Prepare different concentrations of the formulated test compound.

-

Apply the herbicide solutions to the plants using a laboratory spray chamber to ensure uniform coverage. A control group should be sprayed with the formulation blank.

-

Return the treated plants to the greenhouse and monitor them for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 2-4 weeks.

-

At the end of the observation period, assess the percentage of visual injury and/or harvest the above-ground biomass to determine the fresh and dry weight.

-

Calculate the percentage of growth reduction compared to the control.

-

Determine the GR₅₀ (the dose causing 50% growth reduction).

The following diagram illustrates a typical workflow for evaluating the herbicidal activity of a test compound.

Caption: Workflow for the evaluation of herbicidal activity.

Conclusion and Future Directions

This compound belongs to a promising class of herbicides with a foundation in natural plant defense mechanisms. While direct quantitative efficacy data remains to be published, the available information on related benzoxazinones suggests its potential as a phytotoxic agent. Further research is imperative to fully characterize its herbicidal spectrum, determine its precise mode of action, and establish its crop selectivity and environmental fate. The development of quantitative structure-activity relationship (QSAR) models for this class of compounds could also accelerate the discovery of new and more effective benzoxazinone-based herbicides.[5][6] The exploration of synthetic routes and the investigation of its biological activity are encouraged to unlock the full potential of this compound in the field of weed management.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control [mdpi.com]

- 5. Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A quantitative structure-activity relationship study of herbicidal analogues of alpha-hydroxy-substituted 3-benzylidenepyrrolidene-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Potential of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The 1,4-benzoxazin-3(4H)-one scaffold has garnered attention in medicinal chemistry due to its diverse biological activities, including herbicidal, antibacterial, and antitumor properties.[1][2] Several derivatives of this core structure have demonstrated promising antifungal activity against a range of pathogenic fungi.[3][4][5][6]

This guide focuses on the potential of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one . The presence of a chloro substituent at the 6-position is of particular interest, as studies on related compounds have shown that halogenation can enhance biological activity.[5] This document provides a comprehensive overview of the available data on the antifungal potential of the broader 1,4-benzoxazin-3(4H)-one class to infer the potential of the target compound and to guide future research.

Synthesis of 1,4-Benzoxazin-3(4H)-one Derivatives

The synthesis of 1,4-benzoxazin-3(4H)-one derivatives typically involves a multi-step process. A general and efficient method is the O-alkylation of 2-nitrophenols followed by a reductive cyclization of the resulting 2-nitro ester intermediates.[3] Another common approach involves the reaction of anthranilic acids with various acylating agents.[7]

For instance, 6-chloro-2H-1,4-benzoxazin-3(4H)-one can be synthesized by reacting 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in anhydrous DMF.[1] The synthesis of 2-alkyl derivatives often starts with the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates, followed by a "green" catalytic reductive cyclization.[3]

Below is a generalized workflow for the synthesis of 2-alkyl-1,4-benzoxazin-3(4H)-ones.

Antifungal Activity of 1,4-Benzoxazin-3(4H)-one Derivatives

While specific data for this compound is unavailable, numerous studies have reported the antifungal activity of other derivatives against a variety of phytopathogenic and clinically relevant fungi. These findings suggest that the 1,4-benzoxazin-3(4H)-one scaffold is a promising starting point for the development of new antifungal agents.

In Vitro Antifungal Activity Data

The following tables summarize the quantitative antifungal activity of various 1,4-benzoxazin-3(4H)-one derivatives as reported in the literature.

Table 1: Mycelial Growth Inhibition of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Derivatives [3]

| Compound | Fungal Species | Concentration (mg L-1) | Inhibition (%) |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea | 200 | 100 |

| Phythophtora cactorum | 200 | 100 | |

| Rhizoctonia solani | 200 | 100 | |

| Phoma betae | 200 | 100 | |

| Fusarium culmorum | 200 | 100 | |

| Fusarium oxysporum | 200 | 100 | |

| Alternaria alternata | 200 | 100 | |

| Rhizoctonia solani | 100 | 100 | |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea | 200 | 100 |

| Phythophtora cactorum | 200 | 100 | |

| Rhizoctonia solani | 200 | 100 | |

| Phoma betae | 200 | 100 | |

| Fusarium culmorum | 200 | 100 | |

| Fusarium oxysporum | 200 | 100 | |

| Alternaria alternata | 200 | 100 | |

| Fusarium culmorum | 100 | 100 | |

| Phythophtora cactorum | 100 | 100 | |

| Rhizoctonia solani | 100 | 100 | |

| Phythophtora cactorum | 20 | 72 |

Table 2: EC50 Values of 1,4-Benzoxazin-3-one Derivatives Containing an Acylhydrazone Moiety [5][8]

| Compound | Fungal Species | EC50 (µg/mL) |

| 5L | Gibberella zeae | 20.06 |

| 5o | Gibberella zeae | 23.17 |

| 5q | Pellicularia sasakii | 26.66 |

| 5r | Phytophthora infestans | 15.37 |

| 5p | Capsicum wilt | 26.76 |

| Hymexazol (Control) | Gibberella zeae | 40.51 |

| Pellicularia sasakii | 32.77 | |

| Phytophthora infestans | 18.35 | |

| Capsicum wilt | >50 | |

| Carbendazim (Control) | Phytophthora infestans | 34.41 |

The data indicates that modifications to the 1,4-benzoxazin-3(4H)-one core, such as alkylation at the 2-position, N-acetylation, and the introduction of an acylhydrazone moiety, can lead to potent antifungal activity.[3][5] Notably, compounds with a 6-chloro substituent on the benzoxazinone skeleton exhibited better antifungal activity than other substituted analogs in one study.[5]

Experimental Protocols

The evaluation of antifungal activity for 1,4-benzoxazin-3(4H)-one derivatives has been conducted using established in vitro methods. The following protocols are based on methodologies described in the cited literature.

Mycelial Growth Rate Method

This method is commonly used to assess the inhibitory effect of a compound on the growth of filamentous fungi.[5]

-

Preparation of Test Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten agar medium (e.g., Potato Dextrose Agar - PDA) to achieve the desired final concentrations. The medium is then poured into sterile Petri dishes.

-

Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal colony and placed at the center of the agar plate.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period, or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

-

Measurement and Calculation: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

-

EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of compound concentrations are tested, and the resulting inhibition percentages are used to calculate the EC50 value through regression analysis.[5]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent, particularly for yeasts and filamentous fungi, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

-

Preparation of Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration is adjusted to a specific range (e.g., 0.5 x 103 to 2.5 x 103 CFU/mL).

-

Preparation of Microdilution Plates: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours).[9][11]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 100% inhibition or a prominent reduction in turbidity) compared to the growth in the control well (no compound).[9]

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for the antifungal activity of 1,4-benzoxazin-3(4H)-one derivatives has not been extensively elucidated in the available literature. However, based on the mechanisms of other heterocyclic antifungal agents, several potential targets and signaling pathways in fungi can be hypothesized. These may include:

-

Cell Wall Integrity Pathway: The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. Compounds that interfere with the synthesis of cell wall components (e.g., chitin, glucans) or disrupt the signaling pathways that regulate cell wall integrity could exhibit antifungal activity.

-

Ergosterol Biosynthesis Pathway: Ergosterol is the major sterol component of the fungal cell membrane and is essential for its fluidity and integrity. Many antifungal drugs, such as azoles, target enzymes in the ergosterol biosynthesis pathway.

-

Signal Transduction Pathways: Fungi possess various signal transduction pathways that regulate growth, morphogenesis, and virulence. Inhibition of key kinases or other signaling proteins in these pathways could lead to fungal cell death.

The following diagram illustrates a hypothetical signaling pathway that could be a target for antifungal compounds. This is a speculative model and requires experimental validation.

Conclusion and Future Directions

The available evidence on 1,4-benzoxazin-3(4H)-one derivatives strongly suggests that this compound is a promising candidate for investigation as a novel antifungal agent. The presence of a chloro group at the 6-position has been associated with enhanced antifungal activity in related compounds.

Future research should focus on the following areas:

-

Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound is the essential first step.

-

In Vitro Antifungal Screening: The compound should be screened against a broad panel of clinically relevant and phytopathogenic fungi to determine its spectrum of activity and to quantify its potency (MIC and EC50 values).

-

Mechanism of Action Studies: Investigations into the mechanism of action are crucial to understand how the compound exerts its antifungal effect. This could involve studies on its impact on the fungal cell wall, cell membrane, and key signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of additional analogs with modifications at the 2- and 6-positions, as well as on the nitrogen atom, would help to establish a clear SAR and to optimize the antifungal activity.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo models of fungal infection to evaluate their efficacy and safety profiles.

References

- 1. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomosul.edu.iq [uomosul.edu.iq]

- 8. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 9. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its analogs. Benzoxazinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antifungal, herbicidal, and potential therapeutic applications such as PI3K/mTOR inhibition.[1] A thorough understanding of their physicochemical properties is paramount for optimizing their synthesis, formulation, and biological efficacy. This document details experimental protocols for determining key parameters such as pKa, logP, and solubility, and presents available data in a structured format. Furthermore, it visualizes relevant biological signaling pathways and experimental workflows to provide a holistic understanding of these compounds in a drug discovery context.

Introduction

The 1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry and agrochemistry. The introduction of a chlorine atom at the 6-position and a methyl group at the 2-position can significantly influence the electronic and steric properties of the molecule, thereby modulating its physicochemical and biological characteristics. This guide focuses on elucidating these properties to aid researchers in the rational design and development of novel analogs with enhanced performance.

Physicochemical Data

Table 1: Physicochemical Properties of Reference Benzoxazinone Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | XLogP3 (Calculated) |

| 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | C₈H₆ClNO₂ | 183.59 | 212-218 | 1.5 |

| This compound | C₉H₈ClNO₂ | 197.62 | - | 1.9 |

Data sourced from PubChem and other chemical suppliers.

Experimental Protocols

Accurate determination of physicochemical parameters is crucial for structure-activity relationship (SAR) studies and drug development. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values, affecting its solubility, permeability, and target binding.

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water, methanol/water).

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Procedure:

-

Take a known volume (e.g., 20 mL) of the 1 mM sample solution in a titration vessel.

-

Add the 0.15 M KCl solution to maintain ionic strength.

-

Acidify the solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.

-

Begin titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until a pH of approximately 12.0-12.5 is reached.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the inflection point of the sigmoid curve.

-

Perform the titration in triplicate to ensure reproducibility.

-

Determination of logP by Shake-Flask Method

The logarithm of the partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity, which influences its membrane permeability and pharmacokinetic properties.

Workflow for logP Determination

Caption: Workflow for logP determination using the shake-flask method.

Methodology:

-

Preparation of Phases:

-

Prepare a suitable aqueous buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form, determined from pKa).

-

Mutually saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in the pre-saturated aqueous buffer.

-

Add a known volume of the stock solution to a vessel containing a known volume of pre-saturated n-octanol.

-

Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation and Analysis:

-

Separate the n-octanol and aqueous phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of P.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is a common technique for its determination.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution at a specific pH.

-

Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium between the solid and dissolved compound.

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Reporting: The solubility is reported in units such as mg/mL or µM.

Biological Signaling Pathways

Analogs of 1,4-benzoxazin-3(4H)-one have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1]

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzoxazinone analogs.

Conclusion

The physicochemical characteristics of this compound analogs are fundamental to their application in drug discovery and development. While a comprehensive public database of these properties is currently limited, this guide provides the necessary experimental frameworks for researchers to generate this critical data. The established role of these compounds as inhibitors of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic potential. Future work should focus on the systematic synthesis and physicochemical characterization of a diverse library of these analogs to build robust structure-activity and structure-property relationships, thereby accelerating the development of new therapeutic agents.

References

Methodological & Application

Synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Practical Guide for Researchers

For Immediate Release

This document provides a comprehensive guide for the synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic compound with potential applications in pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and quantitative data to facilitate its practical synthesis. The benzoxazinone core is a key pharmacophore in various biologically active molecules.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The proposed pathway commences with the acylation of 2-amino-4-chlorophenol with a suitable alpha-halopropionyl halide to yield an N-acylated intermediate. This is followed by a base-mediated intramolecular cyclization to afford the target benzoxazinone.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)-2-bromopropanamide (Intermediate)

This protocol is adapted from standard acylation procedures of aminophenols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-chlorophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), dropwise while stirring.

-

Acylation: Slowly add a solution of 2-bromopropionyl bromide (1.05 equivalents) in the same solvent from the dropping funnel to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(5-chloro-2-hydroxyphenyl)-2-bromopropanamide.

Step 2: Synthesis of this compound (Target Compound)

This protocol is based on the cyclization method reported for the synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.[1]

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser, add the N-(5-chloro-2-hydroxyphenyl)-2-bromopropanamide intermediate (1 equivalent) and an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as anhydrous potassium carbonate (2 equivalents), to the mixture.

-

Cyclization: Heat the resulting mixture to reflux (approximately 80-100 °C) with vigorous stirring. The reaction progress can be monitored by TLC. A typical reaction time is in the range of 1.5 to 4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Stir for 15-30 minutes to precipitate the product.

-